molecular formula Os24 B12107383 beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]

beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]

Cat. No.: B12107383
M. Wt: 4566 g/mol
InChI Key: MFJOLEJZMSXCCV-UHFFFAOYSA-N
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Description

Beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]: is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a glucopyranoside moiety linked to a cyclopenta[c]pyran ring system, which is further substituted with hydroxy and methyl groups. The presence of a phenylpropenoate ester group adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Cyclopenta[c]pyran Ring System: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of Hydroxy and Methyl Groups: These functional groups are introduced through selective hydroxylation and methylation reactions.

    Attachment of the Glucopyranoside Moiety: This step involves glycosylation reactions where the glucopyranoside unit is attached to the cyclopenta[c]pyran ring.

    Esterification with Phenylpropenoate: The final step involves esterification to introduce the phenylpropenoate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The phenylpropenoate ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenylpropenoate esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential bioactivity. It can serve as a model compound for understanding the interactions between glucopyranosides and biological targets.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its diverse reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The glucopyranoside moiety can interact with carbohydrate-binding proteins, while the phenylpropenoate ester group can participate in various biochemical pathways. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]
  • Beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aS)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]

Uniqueness

The uniqueness of Beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate] lies in its specific stereochemistry and the presence of multiple functional groups

Properties

Molecular Formula

Os24

Molecular Weight

4566 g/mol

IUPAC Name

osmium

InChI

InChI=1S/24Os

InChI Key

MFJOLEJZMSXCCV-UHFFFAOYSA-N

Canonical SMILES

[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os]

Origin of Product

United States

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